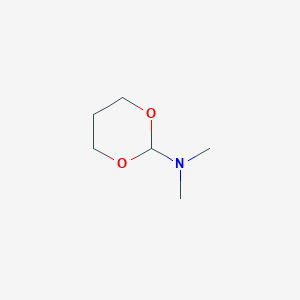
N,N-Dimethyl-1,3-dioxan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1,3-dioxan-2-amine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
N,N-Dimethyl-1,3-dioxan-2-amine serves as a reagent in organic synthesis. It is particularly useful for preparing various cyclic compounds due to its unique dioxane structure which facilitates nucleophilic and electrophilic reactions.
Key Reactions:
- Oxidation: Converts to carboxylic acids or ketones using oxidizing agents like potassium permanganate.
- Reduction: Produces amines or alcohols via reducing agents such as lithium aluminum hydride.
- Substitution: Engages in nucleophilic substitution with alkyl halides or acyl chlorides.
Pharmaceutical Development
The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its ability to form stable complexes with various substrates makes it a candidate for developing new drugs targeting specific biological pathways.
Case Study:
A study investigated the use of this compound in synthesizing analogs of known pharmaceuticals, demonstrating its effectiveness in facilitating complex chemical transformations that yield biologically active molecules .
Agrochemical Production
In the agrochemical industry, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation of various functional groups necessary for biological activity against pests.
Fine Chemicals Manufacturing
The compound is employed in the production of fine chemicals due to its reactivity and ability to undergo various transformations under mild conditions. It can be synthesized on a large scale while maintaining high purity levels.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a reagent for cyclic compounds |
| Pharmaceutical Intermediates | Intermediate for drug synthesis |
| Agrochemicals | Building block for pesticides and herbicides |
Polymer Chemistry
This compound has been studied for its role in polymer degradation processes. It has shown potential in aminolysis reactions that can modify polymer properties, enhancing their functionality and biodegradability .
Propiedades
Número CAS |
19449-32-2 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3-dioxan-2-amine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3 |
Clave InChI |
SSGCBTSVDLLNIP-UHFFFAOYSA-N |
SMILES |
CN(C)C1OCCCO1 |
SMILES canónico |
CN(C)C1OCCCO1 |
Key on ui other cas no. |
19449-32-2 |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















